9-Phenylphenanthrene

Overview

Description

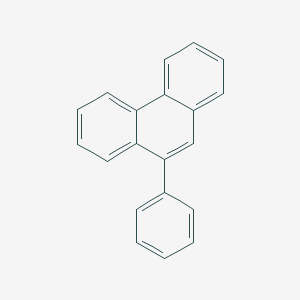

9-Phenylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the ninth position. This compound is of interest due to its unique structural properties and its presence in various organic materials, including crude oils and sedimentary rock extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Phenylphenanthrene involves the photocyclization of triphenylethylene. The process includes dissolving triphenylethylene in cyclohexane, adding iodine as a catalyst, and irradiating the mixture with a mercury lamp. The reaction mixture is then purified through column chromatography and recrystallized from ethanol to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar organic synthesis techniques, often scaled up for larger production. The use of photochemical reactors and efficient purification methods are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9-Phenylphenanthrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Phenanthrenequinone derivatives.

Reduction: Phenanthrene derivatives with reduced aromaticity.

Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

9-Phenylphenanthrene has several applications in scientific research:

Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a molecular probe.

Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 9-Phenylphenanthrene involves its interaction with various molecular targets, primarily through aromatic stacking and hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Phenanthrene: The parent compound without the phenyl substitution.

Phenylanthracene: Similar structure with an anthracene core.

Binaphthyl: Consists of two naphthalene units linked together.

Uniqueness: 9-Phenylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the phenyl group at the ninth position enhances its stability and alters its interaction with other molecules compared to its analogs .

Biological Activity

9-Phenylphenanthrene (9-PhP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications in environmental toxicity. This article explores the biological activity of 9-PhP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a phenanthrene backbone with a phenyl group attached at the 9-position. Its structure is pivotal in determining its biological activity, particularly its interactions with biological macromolecules.

Mutagenicity and Carcinogenicity

Research indicates that 9-PhP exhibits mutagenic properties. A study highlighted that phenanthrene derivatives, including 9-PhP, can induce mutations in various biological systems. The mutagenic activity is often linked to the formation of reactive metabolites that interact with DNA, leading to genotoxic effects .

Endocrine Disruption

9-PhP has been implicated in endocrine disruption. In zebrafish models, exposure to 9-PhP resulted in significant alterations in the expression of genes related to estrogen signaling pathways. For instance, vitellogenin (vtg) levels were significantly reduced in fish larvae exposed to 9-PhP, suggesting potential interference with endocrine functions .

Aryl Hydrocarbon Receptor (AhR) Activation

The biological effects of 9-PhP are partly mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Studies have shown that PAHs can bind to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism. This mechanism is crucial for understanding the compound's toxicological profile, as AhR activation is associated with dioxin-like toxicity .

Gene Expression Modulation

The impact of 9-PhP on gene expression has been extensively studied. In zebrafish larvae exposed to varying concentrations of 9-PhP, significant changes were observed in the mRNA levels of cytochrome P450 enzymes (CYP1A and CYP1B1), which play a critical role in the metabolism of xenobiotics. The expression ratios indicated a dose-dependent response, highlighting the compound's potential to modulate metabolic pathways .

Environmental Impact Assessment

A study conducted on sediment samples from various geological formations revealed the presence of 9-PhP alongside other phenanthrene derivatives. The analysis showed varying concentrations across different sites, suggesting that environmental exposure could lead to bioaccumulation and subsequent toxicological effects on aquatic life .

Laboratory Experiments

In laboratory settings, zebrafish were exposed to sub-lethal concentrations of 9-PhP for 48 hours. The results demonstrated significant morphological deformities and alterations in behavior, which were correlated with changes in gene expression profiles related to stress response and metabolic processes .

Table 1: Summary of Biological Effects of this compound

Properties

IUPAC Name |

9-phenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGISUSKZFMBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004675 | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-20-2 | |

| Record name | Phenanthrene, 9-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.